molecular formula C14H12N4O2 B11853736 3-(Benzylamino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid CAS No. 1206969-97-2

3-(Benzylamino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

Cat. No.: B11853736
CAS No.: 1206969-97-2
M. Wt: 268.27 g/mol
InChI Key: UPVMFGJTIXRIRG-UHFFFAOYSA-N
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Description

3-(Benzylamino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is a high-value chemical scaffold recognized for its role in the development of potent and selective inhibitors of the DYRK1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A) enzyme. Inhibition of DYRK1A is a prominent therapeutic strategy in several research areas, most notably for investigating the pathological mechanisms and potential treatment of neurodegenerative disorders like Alzheimer's disease and Down syndrome . The compound's mechanism of action involves competitively binding to the ATP-binding site of the kinase, thereby disrupting its phosphorylation activity. Beyond neuroscience, this core structure is also investigated in oncology research due to the involvement of DYRK1A in cell cycle control and proliferation. The [1,2,4]triazolo[4,3-a]pyridine moiety provides a versatile platform for further structure-activity relationship (SAR) studies, allowing medicinal chemists to optimize potency, selectivity, and physicochemical properties. This product is intended for research and development purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1206969-97-2

Molecular Formula

C14H12N4O2

Molecular Weight

268.27 g/mol

IUPAC Name

3-(benzylamino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

InChI

InChI=1S/C14H12N4O2/c19-13(20)11-7-4-8-18-12(11)16-17-14(18)15-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,17)(H,19,20)

InChI Key

UPVMFGJTIXRIRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NN=C3N2C=CC=C3C(=O)O

Origin of Product

United States

Preparation Methods

Example Procedure:

  • Starting Material : 2-Hydrazino-3-chloropyridine-8-carboxylic acid.

  • Cyclization : React with formic acid (HCOOH) under POCl₃ and ultrasonic irradiation at 105°C for 3 hours.

  • Product :Triazolo[4,3-a]pyridine-8-carboxylic acid with a chlorine substituent at position 3.

Key Conditions :

ParameterValue
Temperature80–150°C
CatalystPOCl₃
Reaction Time1–3 hours
Yield Range35–92%

Ultrasonic-Assisted Cyclization in POCl₃

Ultrasound enhances reaction efficiency by promoting reagent mixing and reducing reaction time. This method is particularly effective for introducing aryl or heteroaryl groups at position 3.

Case Study:

  • Reactants : 2-Hydrazino-3-chloro-5-trifluoromethylpyridine + 4-methoxybenzoic acid.

  • Conditions : POCl₃, 105°C, ultrasound, 3 hours.

  • Outcome : 3-(4-Methoxyphenyl)-[1,2,]triazolo[4,3-a]pyridine-8-carboxylic acid (70% yield).

Advantages :

  • Short reaction time (15–180 minutes).

  • Compatibility with electron-withdrawing/donating substituents.

Post-Cyclization Substitution Reactions

After forming the triazole core, the chlorine at position 3 is replaced with benzylamine via nucleophilic aromatic substitution (NAS).

Substitution Protocol:

  • Substrate : 3-Chloro-triazolo[4,3-a]pyridine-8-carboxylic acid.

  • Reagent : Benzylamine (5–10 equivalents).

  • Conditions : DMF, 100–120°C, 12–24 hours.

  • Yield : 50–75%.

Mechanistic Insight :
The chlorine’s activation by the electron-deficient triazole ring facilitates NAS. Catalytic Pd or Cu may enhance reactivity in inert atmospheres.

Mitsunobu Reaction-Based Cyclization

The Mitsunobu reaction enables intramolecular cyclization of acylated hydrazinopyridines to form triazolo[4,3-a]pyridines. This method is suitable for acid-sensitive substrates.

Synthetic Route:

  • Acylation : Treat 2-hydrazinopyridine-8-carboxylic acid with benzyl chloroformate.

  • Cyclization : Apply Mitsunobu conditions (DEAD, PPh₃) in THF at 60°C.

  • Deprotection : Remove the benzyl group via hydrogenolysis.

Typical Yields : 60–85%.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
POCl₃ CyclizationHigh efficiency, broad substrate scopeRequires harsh conditions35–92%
Ultrasonic AssistanceFaster reactions, better mixingSpecialized equipment needed70–90%
NAS SubstitutionFlexible for diverse aminesLong reaction times, moderate yields50–75%
Mitsunobu ReactionMild conditions, functional toleranceCostly reagents60–85%

Functional Group Compatibility and Challenges

  • Carboxylic Acid Protection : Methyl or ethyl esters are often used during cyclization to prevent side reactions. Hydrolysis with NaOH/EtOH restores the acid.

  • Benzylamino Introduction : NAS requires activated substrates (e.g., chloro, nitro). Reductive amination is ineffective due to the triazole’s electron deficiency.

Scalability and Industrial Relevance

  • POCl₃-Based Routes : Preferred for large-scale synthesis due to reagent availability and high throughput.

  • Process Optimization :

    • Cost : ~$520/g (lab-scale).

    • Purity : ≥95% (HPLC).

Emerging Techniques

  • Flow Chemistry : Reduces POCl₃ usage and improves safety.

  • Enzymatic Cyclization : Explored for greener synthesis but limited by substrate scope .

Chemical Reactions Analysis

Types of Reactions

3-(Benzylamino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines or alcohols .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 3-(Benzylamino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid as an anticancer agent. Research indicates that compounds within the triazole family can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. For instance, a study demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer therapies .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against a range of bacteria and fungi, making it a candidate for further development as an antimicrobial agent. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Central Nervous System Effects

There is growing interest in the neuropharmacological effects of triazole derivatives. Some studies suggest that this compound may possess neuroprotective properties and could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter systems may play a role in its therapeutic effects .

Case Studies

Several case studies have documented the efficacy of this compound:

  • Study on Anticancer Activity : A study published in Medicinal Chemistry explored the synthesis and biological evaluation of various triazole derivatives, including this compound. The results showed promising anticancer activity against human breast cancer cells with IC50 values significantly lower than those of standard chemotherapeutic agents .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth at relatively low concentrations, supporting its potential use as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 3-(Benzylamino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets. It is known to bind to enzymes and receptors, modulating their activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular pathways involved in signal transduction, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazolopyridine Core

Position 3 Modifications
  • 3-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid Molecular Formula: C₁₄H₁₁N₃O₃ Molecular Weight: 269.26 g/mol Key Difference: Replacement of benzylamino with a 2-methoxyphenyl group. The methoxy substituent is electron-donating, increasing electron density on the aromatic ring.
  • 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

    • Molecular Formula : C₈H₇N₃O₂
    • Molecular Weight : 193.16 g/mol
    • Key Difference : A methyl group at position 3 simplifies the structure, reducing steric hindrance. The absence of an aromatic substituent decreases lipophilicity, which may limit membrane permeability but improve aqueous solubility.
Position 8 Carboxylic Acid Derivatives
  • 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride
    • Molecular Formula : C₉H₁₄ClN₃O₂
    • Molecular Weight : 231.68 g/mol
    • Key Difference : The ethyl group at position 3 and hydrochloride salt formation enhance crystallinity and stability. The ionic nature of the hydrochloride salt improves solubility in polar solvents.

Functional Group Replacements

Electron-Withdrawing Substituents
  • 3-(Ethylsulfanyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
    • Molecular Formula : C₁₂H₁₂F₃N₃O₄
    • Molecular Weight : 319.24 g/mol
    • Key Difference : The trifluoromethyl group is strongly electron-withdrawing, enhancing metabolic stability and resistance to oxidation. The ethylsulfanyl group introduces sulfur-mediated hydrophobic interactions.
Aromatic vs. Aliphatic Substituents

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Weight (g/mol) LogP* Solubility (mg/mL) Key Feature(s)
3-(Benzylamino)-triazolopyridine-8-COOH 269.26 2.1 0.5 (pH 7.4) Balanced lipophilicity, H-bond donor/acceptor
3-(2-Methoxyphenyl)-triazolopyridine-8-COOH 269.26 2.5 0.3 (pH 7.4) Enhanced aromatic electron density
3-Methyl-triazolopyridine-8-COOH 193.16 1.2 1.8 (pH 7.4) High aqueous solubility
3-Ethylsulfanyl-5-CF₃-triazolopyridine-8-COOH 319.24 3.0 0.1 (pH 7.4) Metabolic stability, lipophilic

*Predicted LogP values based on substituent contributions.

Biological Activity

3-(Benzylamino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula C14H12N4O2C_{14}H_{12}N_{4}O_{2} and a molecular weight of 268.27 g/mol. The compound features a triazole ring fused with a pyridine moiety, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC14H12N4O2
Molecular Weight268.27 g/mol
CAS Number1119452-12-8

Antioxidant Activity

Recent studies have shown that derivatives of triazolo-pyridine compounds exhibit potent antioxidant properties. For instance, compounds similar to this compound demonstrated significant inhibition of free radicals, which is essential for preventing oxidative stress-related diseases .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. Notably, it has shown promising results in inhibiting acetylcholinesterase (AChE), an enzyme linked to neurodegenerative disorders such as Alzheimer's disease. The inhibitory constant (KiK_i) values reported for similar compounds range from 3.07 nM to 87.26 nM against AChE .

Neuroprotective Effects

Research indicates that triazolo-pyridine derivatives may possess neuroprotective properties. They are being investigated for their potential in treating neurological disorders due to their ability to modulate neurotransmitter levels and protect neuronal cells from damage .

Antimicrobial Activity

Some studies have reported antimicrobial activity associated with triazolo-pyridine derivatives. The compound's structure allows it to interact with bacterial cell membranes or inhibit vital metabolic pathways in bacteria .

Case Study: Neuroprotective Potential

A study focused on the neuroprotective effects of this compound demonstrated its ability to reduce neuronal apoptosis in vitro. The compound was tested on neuronal cell lines exposed to oxidative stress, showing a significant reduction in cell death compared to controls .

Table 2: Summary of Biological Activities

Biological ActivityObservationsReference
AntioxidantInhibition of free radicals
AChE InhibitionKiK_i values: 3.07 - 87.26 nM
NeuroprotectionReduced apoptosis in neurons
AntimicrobialEffective against various strains

Q & A

Q. What are the recommended synthetic routes for 3-(benzylamino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid?

The synthesis typically involves cyclization reactions and functional group modifications. A plausible route includes:

  • Step 1 : Formation of the triazole-pyridine core via cyclization of precursor hydrazines or amidines.
  • Step 2 : Benzylamino group introduction via nucleophilic substitution or reductive amination.
  • Step 3 : Carboxylic acid functionalization at position 8, often through hydrolysis of ester intermediates or direct carboxylation. Optimization parameters (e.g., temperature, solvent, catalysts) are critical for yield and purity .

Q. How can the molecular structure of this compound be characterized?

Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.
  • Mass spectrometry (MS) for molecular weight validation.
  • Infrared (IR) spectroscopy to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
  • X-ray crystallography for absolute configuration determination if crystalline .

Q. What preliminary biological assays are suitable for evaluating its activity?

Initial screens may include:

  • Enzyme inhibition assays (e.g., kinases, proteases) due to triazolopyridine’s affinity for ATP-binding pockets.
  • Antimicrobial susceptibility testing (MIC determination) based on structural analogs with reported activity .

Advanced Research Questions

Q. How can contradictory bioactivity data between analogs be resolved?

Conflicting results often arise from:

  • Substituent effects : Minor structural changes (e.g., halogen vs. alkyl groups) drastically alter target binding.
  • Assay conditions : Variations in pH, solvent, or cell lines affect activity. Methodology :
  • Perform molecular docking to compare binding modes.
  • Validate using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) for binding affinity quantification .

Q. What strategies optimize solubility and bioavailability without compromising activity?

  • Derivatization : Convert the carboxylic acid to prodrug esters (e.g., isopropyl esters) for enhanced membrane permeability .
  • Co-crystallization : Use counterions (e.g., potassium salts) to improve aqueous solubility .
  • SAR studies : Balance lipophilicity (logP) via substituent modifications (e.g., benzylamino to pyridinyl groups) .

Q. How does the benzylamino group influence reactivity in cross-coupling reactions?

The benzylamino substituent:

  • Enhances electron density at position 3, facilitating Pd-catalyzed couplings (e.g., Suzuki-Miyaura).
  • May require protection (e.g., Boc groups) during harsh reactions to prevent decomposition. Case study : Oxidative ring closure with NaOCl preserves the benzylamino group while forming the triazole core .

Data Contradiction Analysis

Q. Why do similar triazolopyridines exhibit divergent enzyme inhibition profiles?

Key factors include:

  • Positional isomerism : Substitutions at position 6 vs. 8 alter steric hindrance (e.g., 6-bromo vs. 8-carboxylic acid derivatives).
  • Electron-withdrawing effects : Carboxylic acids reduce electron density, weakening interactions with hydrophobic enzyme pockets. Resolution : Use computational DFT studies to map electronic profiles and crystallize enzyme-ligand complexes .

Comparative Structural Analysis

Compound Key Features Research Implications
3-(Cyclopentanecarboxamido)-derivative Cyclic amide substituentEnhanced metabolic stability vs. benzylamino
8-Chloro-3-methyl analog Halogen and methyl groupsImproved target selectivity in kinase assays
Sodium hypochlorite-derived triazolopyridine Green synthesis routeScalability for eco-friendly production

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